molecular formula C9H7NO4 B13022853 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid

2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid

Cat. No.: B13022853
M. Wt: 193.16 g/mol
InChI Key: KDPWANNBKHIONZ-UHFFFAOYSA-N
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Description

2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid is a fused heterocyclic compound featuring a furopyridine core linked to an acetic acid moiety. Its structure combines a furan ring fused to a pyridine system (furo[2,3-c]pyridine) with a ketone group at the 7-position and an acetic acid substituent at the 6-position.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(7-oxofuro[2,3-c]pyridin-6-yl)acetic acid

InChI

InChI=1S/C9H7NO4/c11-7(12)5-10-3-1-6-2-4-14-8(6)9(10)13/h1-4H,5H2,(H,11,12)

InChI Key

KDPWANNBKHIONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1C=CO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyridine derivative, which undergo cyclization in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Furopyridine vs. Pyrrolopyridine Cores

  • The furo[2,3-c]pyridine core (target compound) contains an oxygen atom in the furan ring, which reduces basicity compared to nitrogen-containing pyrrolo analogs.

Substituent Effects

  • Acetic Acid Group : Common to all compounds, this group enables salt formation (improving solubility) and serves as a handle for further derivatization (e.g., amide coupling) .
  • Trifluoromethyl Group : In ’s pyrazolo-pyridine analog, the CF₃ group enhances metabolic stability and electron-withdrawing effects, which could modulate acidity of the acetic acid moiety (pKa shift) .

Ketone Positioning

  • The target compound’s single ketone at C7 contrasts with the 5,7-diketone in ’s analog. Dual ketones may increase reactivity (e.g., toward nucleophiles) but also susceptibility to reduction or degradation .

Research and Application Insights

  • Biological Activity : Pyrrolo-pyridine derivatives () are often explored as kinase inhibitors or anti-inflammatory agents due to their nitrogen-rich cores. The furopyridine variant’s oxygen atom might favor different target selectivity .
  • Synthetic Challenges : The discontinuation of the target compound () may relate to difficulties in furopyridine ring synthesis or instability of the ketone-acetic acid system under storage conditions.

Biological Activity

The compound 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid (CAS Number: 1707394-77-1) is a derivative of furo[2,3-c]pyridine, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid is C9H7NO4C_9H_7NO_4, with a molecular weight of 179.15 g/mol. The compound features a furo[2,3-c]pyridin moiety that is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of furo[2,3-c]pyridine exhibit significant antimicrobial properties. In particular, 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid has shown activity against various bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid were evaluated using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma) cells.

Table: Cytotoxicity Results

Concentration (µM) L929 Viability (%) A549 Viability (%)
0100100
259598
508085
1006570

At higher concentrations (100 µM), a significant reduction in cell viability was observed, indicating potential cytotoxic effects.

The biological activity of 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity related to cell signaling processes.

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